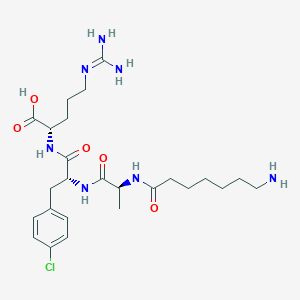

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl-

Description

The compound L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- is a synthetic peptide derivative structurally derived from L-arginine. Its core structure includes:

- L-Arginine backbone: A semi-essential amino acid critical in nitric oxide (NO) synthesis via nitric oxide synthase (NOS) .

- N-(7-amino-1-oxoheptyl): A seven-carbon chain with an amino group and ketone, likely influencing solubility and receptor interactions.

- 4-Chloro-D-phenylalanyl residue: A non-natural D-amino acid with a para-chloro substitution, which may enhance stability against proteolytic degradation and modulate bioactivity .

Properties

CAS No. |

646031-08-5 |

|---|---|

Molecular Formula |

C25H40ClN7O5 |

Molecular Weight |

554.1 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-(7-aminoheptanoylamino)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C25H40ClN7O5/c1-16(31-21(34)8-4-2-3-5-13-27)22(35)33-20(15-17-9-11-18(26)12-10-17)23(36)32-19(24(37)38)7-6-14-30-25(28)29/h9-12,16,19-20H,2-8,13-15,27H2,1H3,(H,31,34)(H,32,36)(H,33,35)(H,37,38)(H4,28,29,30)/t16-,19-,20+/m0/s1 |

InChI Key |

ZTOTYKCUQCGSQQ-FFZOFVMBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of functional groups to prevent unwanted reactions. Key steps include:

Protection of the amino group: Using reagents like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

Formation of peptide bonds: Employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Deprotection: Removing the protective groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involving nucleophilic or electrophilic reagents to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.

Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.

Substitution: Requires specific catalysts or conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the amino group may yield nitro derivatives, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Arginine Derivatives

L-Homoarginine

- Structure : L-Arginine with an additional methylene group in the side chain.

- Bioactivity: Acts as a partial NOS substrate (80% efficacy vs. L-arginine) and influences vascular function .

- Key Difference : The target compound’s 4-chloro-D-phenylalanyl group may confer greater metabolic stability compared to L-homoarginine’s unmodified structure.

L-Arginyl-L-Aspartate

- Structure : Dipeptide of L-arginine and L-aspartate.

- Bioactivity: Enhances NO production (84% efficacy vs. L-arginine) and improves insulin sensitivity .

- Key Difference : The target compound’s D-configuration and chloro-substitution likely reduce susceptibility to enzymatic cleavage, unlike L-arginyl-L-aspartate .

L-Argininamide Derivatives

- Example: L-Argininamide, N-(7-amino-1-oxoheptyl)-O-(phenylmethyl)-L-seryl-4-chloro-D-phenylalanyl- .

- Structure : Includes a benzyl-protected serine and similar 4-chloro-D-phenylalanyl group.

- Key Difference : The absence of the O-benzyl group in the target compound may improve bioavailability by reducing steric hindrance.

Chlorinated Phenylalanine Derivatives

4-Chloro-L-Phenylalanine

- Structure : L-phenylalanine with para-chloro substitution.

- Bioactivity: Used to inhibit serotonin synthesis; lacks NO-related activity.

- Key Difference : The D-configuration in the target compound may alter receptor binding compared to the L-form .

4-Fluoro-D-Phenylalanine

- Structure : D-phenylalanine with para-fluoro substitution.

- Bioactivity : Antimicrobial properties; similar proteolytic resistance.

- Key Difference : Chlorine’s larger atomic radius in the target compound may enhance hydrophobic interactions in target binding vs. fluorine .

Cyclic Peptide (HY-P3884)

- Structure : Cyclic peptide with D-seryl, D-alanyl, and methylated glycine residues .

- Bioactivity : Stabilized structure for prolonged half-life; mechanism undisclosed.

- Key Difference: The target compound’s linear structure and arginine backbone suggest a focus on NO pathway modulation rather than receptor antagonism.

Physicochemical and Functional Comparison

Research Implications and Gaps

- Chlorinated Residues : The 4-chloro-D-phenylalanyl group may enhance binding to hydrophobic enzyme pockets, similar to chlorinated benzoic acid derivatives in substrate analog studies .

- D-Amino Acid Advantage: Improved stability over L-configured peptides aligns with trends in antimicrobial and neuroactive peptide design .

Critical Knowledge Gaps:

- Direct enzymatic or receptor targets remain uncharacterized.

- Pharmacokinetic data (e.g., absorption, half-life) are absent.

- Comparative efficacy against established NO modulators (e.g., L-arginine + antioxidants ) is unknown.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.